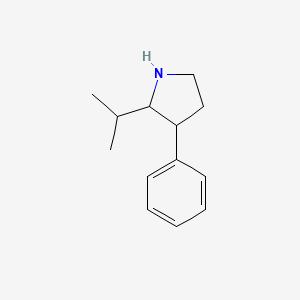

3-Phenyl-2-(propan-2-yl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-2-propan-2-ylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-10(2)13-12(8-9-14-13)11-6-4-3-5-7-11/h3-7,10,12-14H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSKJUZHKJLCDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(CCN1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Stereoselective Synthesis of 3 Phenyl 2 Propan 2 Yl Pyrrolidine

Retrosynthetic Analysis and Key Disconnection Strategies for Pyrrolidine (B122466) Ring Formation

A retrosynthetic analysis of 3-Phenyl-2-(propan-2-yl)pyrrolidine reveals several key disconnection strategies that form the basis of modern synthetic approaches. The primary goal is to deconstruct the target molecule into simpler, achiral, or readily available chiral starting materials. The core of these strategies lies in the method used to form the five-membered pyrrolidine ring.

The most logical disconnections are of the C-N bonds or the C-C bonds that constitute the pyrrolidine backbone. A C2-C3 bond disconnection might suggest a conjugate addition type reaction. An N1-C2 and C4-C5 disconnection could point towards a multicomponent reaction strategy. Alternatively, breaking the N1-C5 bond and a C2-C3 bond suggests a cyclization of a linear amino-alkene or a related precursor. These cyclization approaches are central to many stereoselective syntheses. The following sections explore these forward-synthetic strategies that correspond to various retrosynthetic disconnections.

Cyclization Approaches to the Pyrrolidine Core

Cyclization reactions of acyclic precursors are among the most powerful methods for constructing the pyrrolidine ring with defined stereochemistry. The stereocenters can be set either before or during the ring-closing event.

One of the most atom-economical and elegant strategies for pyrrolidine synthesis is the intramolecular amination of a remote C(sp³)-H bond. organic-chemistry.org This approach involves the generation of a reactive nitrogen species, typically a nitrene or a radical, which then abstracts a hydrogen atom from a δ-carbon, followed by radical recombination to form the N-C5 bond and close the ring. researchgate.net

The key precursor for synthesizing this compound via this method would be a substituted 5-amino-4-phenyl-6-methylheptane derivative. The stereochemistry at C4 and C6 in this precursor would dictate the final relative stereochemistry of the C2 and C3 positions in the pyrrolidine product. Catalysts based on iron, copper, and rhodium are commonly employed to facilitate this transformation, often from alkyl azide (B81097) or N-haloamide precursors. nih.gov For instance, iron dipyrrin (B1230570) complexes can catalyze the C-H amination of aliphatic azides to form 2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov Similarly, copper-catalyzed reactions of N-fluorosulfonamides can achieve δ-C(sp³)-H amination through a radical relay mechanism initiated by an N-centered radical. researchgate.net

Table 1: Catalyst Systems for Intramolecular C-H Amination in Pyrrolidine Synthesis

| Catalyst System | Precursor Type | Key Features | Reference |

|---|---|---|---|

| (AdL)FeCl(OEt2) | Aliphatic Azide | Provides good syn-diastereoselectivity for 2,5-disubstituted pyrrolidines. | nih.gov |

| Cu(OTf)2 / Bisoxazoline ligand | N-Fluorosulfonamide | Proceeds via intramolecular Hydrogen Atom Transfer (HAT) by an N-centered radical. | researchgate.net |

Ring-closing enyne metathesis (RCEM) has emerged as a powerful tool for constructing cyclic systems, including pyrrolidines. nih.gov This reaction involves the intramolecular cyclization of a substrate containing both an alkene and an alkyne moiety, catalyzed by a metal carbene, typically a Grubbs-type ruthenium catalyst. uwindsor.cawikipedia.org The reaction forms a 1,3-diene embedded within the newly formed ring, which can be subsequently hydrogenated to afford the saturated pyrrolidine. organic-chemistry.org

For the synthesis of this compound, a suitable enyne precursor would be an N-protected aminoenyne with the phenyl group on the alkyl chain and the isopropyl group positioned to become the C2 substituent. The stereochemistry of the final product is controlled by the chirality of the starting enyne substrate, which can often be derived from chiral amino acids. organic-chemistry.org The reaction mechanism can proceed through either an "ene-then-yne" or a "yne-then-ene" pathway, where the ruthenium carbene initially reacts with either the alkene or the alkyne, respectively. wikipedia.org

Table 2: Examples of Ring-Closing Enyne Metathesis for Pyrrolidine Synthesis

| Catalyst | Substrate Type | Product | Yield | Reference |

|---|---|---|---|---|

| Grubbs' 2nd Gen. | N-Tosyl enyne | 2,5-Disubstituted Dihydropyrrole | Good to High | organic-chemistry.org |

| Grubbs' 1st Gen. | N-Allyl-N-(pent-4-ynyl)tosylamide | Dihydropyrrole derivative | High | organic-chemistry.org |

Halocyclization reactions, particularly iodocyclization, provide a classic and effective method for the synthesis of pyrrolidines. The strategy involves the reaction of an unsaturated amine, typically a homoallylic amine, with an electrophilic halogen source, such as iodine. The reaction proceeds via the formation of a cyclic halonium ion (an iodonium (B1229267) ion in the case of iodine), which is then attacked intramolecularly by the nitrogen nucleophile in a 5-exo-tet cyclization. This process generates a 5-(halomethyl)pyrrolidine derivative, which can be further functionalized.

To apply this to the synthesis of this compound, a suitable starting material would be a stereodefined (Z)- or (E)-alkene precursor, specifically a 4-amino-3-phenyl-2-methylhept-5-ene derivative. The stereochemistry of the alkene and the existing stereocenter(s) in the substrate will influence the diastereoselectivity of the cyclization, following well-established principles of stereocontrol in electrophilic additions. The resulting iodomethyl group at the C2 position would then require reductive dehalogenation to install the final isopropyl group, possibly through a two-step sequence of substitution and reduction.

A more complex but highly stereospecific approach involves the use of an aza-Payne rearrangement coupled with a subsequent ring-closure. organic-chemistry.org The aza-Payne rearrangement is the isomerization of a 2,3-aziridin-1-ol to a 2,3-epoxy-1-amine under basic conditions. organic-chemistry.org This transformation allows for the transfer of stereochemical information.

In a synthetic context towards a 2,3-disubstituted pyrrolidine, one could envision a strategy starting from a stereochemically defined 2,3-aziridin-1-ol. This substrate undergoes the aza-Payne rearrangement to yield an epoxy amine. The epoxide is then opened by a nucleophile, such as dimethylsulfoxonium methylide, which generates a bis-anion. This intermediate then undergoes a 5-exo-tet ring-closure to furnish the pyrrolidine ring. organic-chemistry.org This one-carbon homologative relay process is known to proceed with complete transfer of stereochemical fidelity, making it a powerful, albeit lengthy, method for accessing stereochemically complex pyrrolidines. organic-chemistry.orgemich.edu This tandem aza-Cope rearrangement-Mannich cyclization is an efficient method for creating pyrrolidines by forming several bonds in a single step. emich.edu

Multicomponent Reaction (MCR) Approaches for Pyrrolidine Derivatives

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer a highly efficient and atom-economical route to complex molecules like substituted pyrrolidines. nih.gov A particularly powerful MCR for this purpose is the [3+2] cycloaddition reaction involving azomethine ylides.

Azomethine ylides, which are 1,3-dipoles, can be generated in situ from the condensation of an α-amino acid (or its ester) with an aldehyde. In the presence of a dipolarophile, such as an activated alkene, the ylide undergoes a [3+2] cycloaddition to form the pyrrolidine ring with a high degree of stereocontrol.

For the synthesis of this compound, a potential MCR could involve the reaction of an alanine (B10760859) ester (to install the C2-isopropyl precursor), phenylacetaldehyde (B1677652) (to install the C3-phenyl group), and a suitable dipolarophile. However, a more common and controllable approach involves the reaction of an amino acid ester, an aldehyde, and an alkene dipolarophile. For the target molecule, one could use an amino acid ester derived from valine (providing the isopropyl group), benzaldehyde (B42025) (providing the phenyl group), and a suitable one-carbon dipolarophile, although this is less straightforward. A more plausible route involves the reaction of an imine with an organometallic reagent followed by intramolecular cyclization. For instance, the addition of a silyl-substituted organolithium compound to a chiral sulfinimine, followed by cyclization, has been shown to produce substituted pyrrolidines with excellent diastereoselectivity. acs.org

Table 3: Multicomponent Reaction Strategies for Pyrrolidine Synthesis

| Reaction Type | Components | Key Features | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | α-Amino acid ester, Aldehyde, Alkene | Generates polysubstituted pyrrolidines; stereocontrol from chiral amino acid. | rsc.org |

| TiCl4-catalyzed MCR | Optically active phenyldihydrofuran, N-tosyl imino ester, Silane reagent | Constructs up to three contiguous asymmetric centers in one pot. nih.gov | nih.gov |

1,3-Dipolar Cycloaddition Reactions (e.g., using Azomethine Ylides)

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is one of the most powerful and versatile methods for constructing the pyrrolidine ring. nih.govrsc.org This reaction allows for the creation of multiple stereocenters in a single, atom-economical step. nih.gov Azomethine ylides, often generated in situ from the condensation of an α-amino acid or ester with an aldehyde or ketone, react with a dipolarophile (an alkene) to form a five-membered heterocyclic ring. rsc.orgmdpi.com

For the synthesis of this compound, an azomethine ylide precursor would be strategically chosen to incorporate the isopropyl group, while the phenyl group would be a substituent on the dipolarophile. For instance, the reaction of an azomethine ylide derived from an N-substituted glycine (B1666218) ester and isobutyraldehyde (B47883) with styrene (B11656) would lead to the desired pyrrolidine framework. The stereochemical outcome of the cycloaddition can be influenced by the choice of metal catalyst, ligand, and reaction conditions, often leading to high diastereoselectivity. acs.org The use of chiral catalysts can also render this process enantioselective. nih.govrsc.org

| Catalyst System | Dipolarophile | Ylide Precursor | Diastereoselectivity (dr) | Enantioselectivity (ee) |

| Ag(I)/Fesulphos | N-Methylmaleimide | HMF-iminoester | >99:1 (endo) | 95% |

| Ag₂CO₃ | N-tert-Butanesulfinyl-1-azadiene | Glycine α-imino ester | Good to excellent | N/A (chiral substrate) |

| Cu(I)/Ligand | Various activated olefins | α-Iminoesters | High | High |

This table presents examples of catalyst systems and their effectiveness in 1,3-dipolar cycloadditions for the synthesis of substituted pyrrolidines.

Michael Addition Reactions for Pyrrolidine Scaffolds

Michael addition reactions are a cornerstone of carbon-carbon bond formation and can be effectively applied to the synthesis of pyrrolidine rings. researchgate.net This approach typically involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl or nitro compound, followed by an intramolecular cyclization.

In the context of synthesizing this compound, a potential strategy would involve the Michael addition of a nitrogen-containing nucleophile to a phenyl-substituted α,β-unsaturated ester or ketone. The nucleophile would be designed to carry the isopropyl group. Subsequent intramolecular cyclization of the resulting enolate with an appropriate leaving group on the nitrogen substituent would furnish the pyrrolidine ring. The diastereoselectivity of the Michael addition can often be controlled by the steric bulk of the reactants and the reaction conditions. acs.org

Synthesis from Pre-existing Cyclic Structures (e.g., Proline Derivatives)

The use of readily available chiral building blocks, such as L-proline and its derivatives, provides a powerful and often highly stereoselective route to substituted pyrrolidines. nih.gov Proline already contains the pyrrolidine ring and a defined stereocenter at the C2 position, which can be used to direct the introduction of new substituents. acs.orgnih.gov

To synthesize this compound from a proline derivative, one could envision a strategy starting with a 4-functionalized proline. For example, 4-hydroxy-L-proline can be converted to a 4-oxo-proline derivative. nih.gov Subsequent reactions, such as a Wittig reaction or Grignard addition at the 4-position, could introduce the phenyl group. The isopropyl group could be introduced at the C2 position through various methods, potentially involving the decarboxylation of a C2-carboxylated proline derivative and subsequent alkylation. youtube.comsciencemadness.org The inherent chirality of the proline starting material often provides excellent stereocontrol throughout the synthetic sequence. acs.org

Cascade Reactions for Pyrrolidine Ring Construction

Cascade reactions, also known as tandem or domino reactions, offer an elegant and efficient approach to complex molecules by combining multiple bond-forming events in a single operation without isolating intermediates. nih.govacs.org These reactions are highly desirable from a green chemistry perspective as they reduce waste, time, and resources.

A possible cascade reaction for the construction of this compound could involve a sequence initiated by the formation of an iminium or oxonium ion. For example, a Brønsted acid-catalyzed cascade could involve the condensation of an amino alcohol with an aldehyde, followed by an intramolecular cyclization involving an alkyne and an arene. nih.gov Another approach could be a tandem amination/cyclization of a suitably functionalized alkene or alkyne precursor. nih.gov The complexity of designing such a cascade for a specific target like this compound lies in the precise orchestration of the individual reaction steps to achieve the desired regioselectivity and stereoselectivity.

Enantioselective and Diastereoselective Synthesis of this compound

Achieving high levels of enantiomeric and diastereomeric purity is a critical challenge in modern organic synthesis. For a molecule like this compound with two stereocenters, four possible stereoisomers exist. The following sections detail methodologies specifically designed to control this stereochemistry.

Chiral Auxiliary Directed Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. researchgate.net After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This is a well-established and reliable method for asymmetric synthesis. nih.gov

In the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen atom of a precursor molecule. For example, a pyroglutamic acid derivative can act as a chiral auxiliary. elsevierpure.com The steric and electronic properties of the auxiliary would then influence the facial selectivity of a subsequent reaction, such as a Michael addition or an alkylation, to introduce the phenyl or isopropyl group with high diastereoselectivity. The choice of a suitable chiral auxiliary is crucial and often requires empirical screening to find the optimal match for a specific reaction.

| Chiral Auxiliary | Reaction Type | Substrate | Diastereoselectivity |

| (S)-[(η5-C5H5)Fe(CO)(PPh3)(Ac)] | Aldol (B89426) Reaction | Boc-L-prolinal | High |

| Oxazolidinones (Evans') | Various (e.g., Aldol, Alkylation) | N-Acylated substrates | High |

| Pyroglutamic Acid Derivative | Nucleophilic Addition | N-Acyl-β-carboline | High |

This table illustrates the use of different chiral auxiliaries in achieving high diastereoselectivity in various asymmetric reactions.

Organocatalytic Approaches to Asymmetric Pyrrolidine Synthesis

Organocatalysis, the use of small, chiral organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis, earning the Nobel Prize in Chemistry in 2021. nih.govnih.gov Proline and its derivatives are among the most successful organocatalysts, particularly in aminocatalysis. nih.govmdpi.com

For the asymmetric synthesis of this compound, an organocatalytic Michael addition of an aldehyde or ketone to a nitroalkene is a highly effective strategy. researchgate.net For instance, the reaction of isobutyraldehyde with β-nitrostyrene, catalyzed by a chiral pyrrolidine-based organocatalyst, can produce a γ-nitro carbonyl compound with high enantioselectivity. Subsequent reduction of the nitro group and intramolecular reductive amination would lead to the desired 3-phenyl-2-(isopropyl)pyrrolidine. The stereochemical outcome is determined by the chiral catalyst, which transiently forms a chiral enamine or iminium ion intermediate, guiding the approach of the electrophile. mdpi.com

| Organocatalyst | Reaction Type | Reactants | Enantioselectivity (ee) |

| Diarylprolinol silyl (B83357) ethers | Aldol/Michael Additions | Aldehydes, Ketones, Nitroalkenes | High |

| Prolinamides | Aldol Reaction | Isatins, Acetone | Up to 80% |

| Pyrrolidine-based sulfonamides | Michael Addition | Aldehydes, Nitroolefins | Up to 85% |

This table showcases various organocatalysts and their effectiveness in promoting asymmetric reactions for the synthesis of chiral pyrrolidine precursors.

Transition Metal-Catalyzed Asymmetric Reactions

The asymmetric synthesis of the this compound core can be achieved through various transition metal-catalyzed reactions, which offer high levels of stereocontrol. These methods typically involve the construction of the pyrrolidine ring or the enantioselective functionalization of a pre-existing ring system.

Ruthenium Catalysis (e.g., Grubbs Catalysts)

Ruthenium catalysts, particularly Grubbs-type catalysts, are renowned for their efficacy in ring-closing metathesis (RCM) reactions to form cyclic structures. The synthesis of a precursor to the target pyrrolidine can be envisioned starting with a suitably substituted diallylamine. Subsequent hydrogenation of the resulting 3-pyrroline (B95000) would yield the saturated pyrrolidine ring. While direct synthesis of this compound using this method is not extensively documented, the general applicability is well-established for creating substituted pyrrolidine rings organic-chemistry.org. For instance, Grubbs' second-generation catalyst has been shown to be effective in RCM reactions in aqueous media organic-chemistry.org.

A different approach involves a ruthenium-catalyzed multicomponent reaction. Researchers have developed a diastereoselective synthesis of fully substituted pyrrolidines from anilines and diazo pyruvates, which proceeds via a [3+2] cycloaddition nih.gov. This strategy could potentially be adapted by selecting appropriate aniline (B41778) and diazo precursors to construct the desired 2,3-disubstituted pyrrolidine framework.

Table 1: Examples of Ruthenium-Catalyzed Pyrrolidine Synthesis

| Catalyst | Reactants | Product Type | Key Feature |

|---|---|---|---|

| Grubbs Catalyst (2nd Gen) | Diallylamines | 3-Pyrrolines | Ring-Closing Metathesis organic-chemistry.org |

Iridium-Catalyzed Hydrogenation of Cyclic Enamines

Iridium-catalyzed asymmetric hydrogenation is a powerful tool for the stereoselective reduction of C=C and C=N bonds. For the synthesis of this compound, a key strategy involves the asymmetric hydrogenation of a corresponding cyclic enamine or its precursor. While a direct example for the specific target molecule is not prominent, the principle is well-demonstrated. For instance, iridium-catalyzed hydrogenation of 2,3-diarylallyl amines using a P-stereogenic phosphinooxazoline ligand has been shown to produce chiral amines with very high enantioselectivity nih.gov. This methodology could be conceptually applied to a substrate leading to the desired pyrrolidine.

Another relevant iridium-catalyzed method is the reductive generation of azomethine ylides from amides or lactams, followed by a [3+2] dipolar cycloaddition nih.gov. This approach, using Vaska's complex ([IrCl(CO)(PPh₃)₂]), allows for the synthesis of highly functionalized pyrrolidines with excellent diastereoselectivity. By choosing an appropriate lactam precursor and an olefin dipolarophile, this method could be tailored for the synthesis of the target compound.

Table 2: Iridium-Catalyzed Asymmetric Reactions for Chiral Amine Synthesis

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Ir/P-Stereogenic Ligand | N-Boc-2,3-diarylallyl amines | 2,3-diarylpropyl amines | Up to >99% ee nih.gov |

Copper-Catalyzed Intramolecular Amination

Copper-catalyzed reactions provide a versatile and cost-effective means for constructing pyrrolidine rings. Intramolecular C-H amination is a particularly powerful strategy. Research has shown that copper(I)/phosphoric acid systems can catalyze the intramolecular radical amination of tertiary C(sp³)-H bonds in N-chlorosulfonamides to afford α-quaternary pyrrolidines with good yields and enantioselectivity when a chiral phosphoric acid is used sustech.edu.cn.

Furthermore, copper-promoted intramolecular aminooxygenation of γ-substituted 4-pentenyl sulfonamides has been shown to favor the formation of 2,3-trans pyrrolidine adducts with moderate selectivity nih.gov. This pathway is highly relevant as it directly establishes the 2,3-disubstitution pattern. The mechanism likely involves an alkene carboamination process. By designing a substrate where the γ-substituent leads to the phenyl group and an appropriate group is present to form the isopropyl moiety at C2, this method could provide a direct route to this compound.

Table 3: Diastereoselectivity in Copper-Promoted Pyrrolidine Synthesis

| Substrate Type | Catalyst/Promoter | Product | Diastereomeric Ratio (dr) | Yield |

|---|---|---|---|---|

| γ-substituted 4-pentenyl sulfonamides | Cu(II) | 2,3-trans pyrrolidine | ca. 3:1 nih.gov | N/A |

Stereochemical Control in Functional Group Introduction (Phenyl and Isopropyl Moieties)

Achieving the desired stereochemistry at the C2 and C3 positions requires precise control during the introduction of the isopropyl and phenyl groups. This can be accomplished either during the ring formation or by functionalizing a pre-existing pyrrolidine scaffold.

Directed Functionalization Strategies at C2 and C3 Positions

Directed C-H functionalization has emerged as a powerful strategy for the selective modification of specific positions in a heterocyclic ring, even those that are typically unreactive. For pyrrolidine systems, directing groups can be used to achieve high regio- and stereoselectivity.

A notable example is the palladium-catalyzed C(4)–H arylation of pyrrolidines that bear an aminoquinoline directing group at the C3 position acs.orgacs.org. This methodology achieves excellent cis-selectivity for the introduction of an aryl group at the C4 position. While this example targets the C4 position, the principle of using a directing group at C3 to control functionalization demonstrates a powerful concept. A similar strategy could be envisioned where a directing group at C2 guides the arylation at C3, or a directing group at C3 facilitates alkylation at C2. The choice of the directing group and the metallic catalyst is crucial for controlling the regioselectivity of the C-H activation step.

Table 4: Regioselective C-H Functionalization of Pyrrolidine

| Substrate | Catalyst System | Directing Group | Position Functionalized | Selectivity |

|---|

Control of Stereochemistry during Alkylation and Arylation Steps

The stereocontrolled introduction of substituents onto a pyrrolidine ring is fundamental. For the introduction of the isopropyl group at C2 and the phenyl group at C3, several strategies can be considered.

One approach involves the regioselective alkylation of cyclic imines (e.g., pyrroline) derived from pyrrolidine. The organolithiation of these imines can generate an intermediate that reacts with an alkylating agent. For example, the reaction of lithiated cyclic imines with electrophiles can lead to 2-substituted pyrrolidines acs.org. The stereochemical outcome of such an alkylation can often be controlled by the existing stereocenters on the ring or by using chiral auxiliaries.

For the introduction of the phenyl group, asymmetric Friedel-Crafts alkylation represents a classic yet powerful method nih.gov. This reaction, when catalyzed by a chiral Lewis acid, can achieve high enantioselectivity in the arylation of various substrates. A strategy could involve the reaction of a pyrroline (B1223166) derivative with benzene (B151609) or a phenyl-containing reagent in the presence of a suitable chiral catalyst to install the phenyl group at the C3 position with a defined stereochemistry. The success of this approach hinges on the ability of the catalyst to effectively differentiate between the two enantiotopic faces of the substrate.

Optimization of Synthetic Routes: Yield, Efficiency, and Atom Economy

Yield and Efficiency in Diastereoselective Syntheses

High chemical yields are paramount for a viable synthetic route. In the context of stereoselective synthesis, achieving high diastereoselectivity is equally crucial to avoid tedious and costly purification steps. Several modern synthetic strategies have demonstrated high efficiency in producing 2,3-disubstituted pyrrolidines.

One prominent and powerful method is the [3+2] dipolar cycloaddition of azomethine ylides. This approach allows for the direct formation of the five-membered pyrrolidine ring with control over multiple stereocenters. acs.org Research into these cycloaddition reactions has shown that they can proceed in high yields with excellent diastereoselectivity under mild conditions. For instance, the reaction between non-stabilized azomethine ylides and cyanosulfones has been developed to afford polysubstituted pyrrolidines in yields of up to 98% and with a diastereomeric ratio greater than 25:1. preprints.org Optimization of these reactions often involves screening different solvents and catalysts to maximize both yield and stereocontrol. preprints.orgnih.gov As an example, one study found that using dichloromethane (B109758) (CH2Cl2) as a solvent and prolonging the reaction time to 12 hours resulted in a 98% yield for a model cycloadduct. preprints.org

Another efficient strategy involves the catalytic asymmetric hydroamination of unsaturated amines. A two-step route combining Suzuki-Miyaura cross-coupling with an enantioselective copper-catalyzed intramolecular hydroamination has proven effective for synthesizing α-arylpyrrolidines. nih.gov This method demonstrates broad functional group tolerance and provides good to excellent yields (62–83%) and high enantioselectivities. nih.gov The efficiency of such catalytic systems reduces the need for stoichiometric reagents, contributing to a more sustainable process.

The table below summarizes the yields and diastereoselectivities achieved in the synthesis of various substituted pyrrolidines using different optimized methods, which could be adapted for the synthesis of this compound.

| Synthetic Method | Substrates | Catalyst/Reagent | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| [3+2] Cycloaddition | Azomethine Ylide + Cyanosulfone | Trifluoroacetic Acid (TFA) | 92-98 | >25:1 | preprints.org |

| [3+2] Cycloaddition | Azomethine Ylide + Olefinic Oxindole | Benzoic Acid (BzOH) | 39-77 | up to 7:1 | nih.gov |

| Intramolecular Hydroamination | Unsaturated Amine | Copper Catalyst | 62-83 | N/A (Enantioselective) | nih.gov |

| Reductive Amination/Cyclization | α-Iminophosphonate | NaBH3CN | 50-63 | N/A (Stereospecific) | nih.gov |

Atom Economy

Atom economy is a concept that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. Reactions with high atom economy are inherently more sustainable as they generate less waste.

[3+2] cycloaddition reactions are a prime example of atom-economic processes, as all atoms from the two reacting components (the azomethine ylide and the dipolarophile) are incorporated into the resulting pyrrolidine ring. acs.org This intrinsic efficiency makes them highly attractive for large-scale synthesis.

In contrast, classical multi-step syntheses often involve the use of protecting groups and stoichiometric reagents that are not part of the final product, leading to lower atom economy. For example, syntheses that rely on N-Boc protection and subsequent deprotection add steps and generate waste (e.g., CO2 and isobutylene (B52900) from Boc deprotection). nih.gov

Strategies to improve atom economy include:

Catalytic Processes: Using catalysts, such as in the copper-catalyzed hydroamination or iridium-catalyzed reductive cyclizations, minimizes waste as the catalyst is used in small amounts and can be recycled. acs.orgnih.gov

Reductive Cyclizations: The use of reductive cyclization of substrates like 1,6-enynes using an iron catalyst is another approach that can lead to the efficient construction of the pyrrolidine ring. organic-chemistry.org

By prioritizing catalytic methods and one-pot procedures, the synthesis of complex targets like this compound can be optimized to be not only high-yielding and stereoselective but also environmentally responsible.

Advanced Structural Elucidation and Stereochemical Characterization of 3 Phenyl 2 Propan 2 Yl Pyrrolidine

Spectroscopic Techniques for Definitive Structural Assignment

The foundational step in characterizing 3-Phenyl-2-(propan-2-yl)pyrrolidine involves a suite of spectroscopic techniques that, in concert, provide an unambiguous determination of its chemical structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering deep insights into the molecular framework and the spatial arrangement of atoms.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial and fundamental information regarding the number and types of protons and carbons present in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the methine and methyl protons of the isopropyl group, and the protons of the pyrrolidine (B122466) ring. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of all unique carbon atoms.

To establish the connectivity between these atoms, a series of two-dimensional (2D) NMR experiments are indispensable. Correlation Spectroscopy (COSY) is employed to identify proton-proton couplings within the molecule, revealing, for instance, the neighboring protons in the pyrrolidine ring and the isopropyl group. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of carbon signals based on their proton attachments.

Further elucidation of the molecular skeleton is achieved through the Heteronuclear Multiple Bond Correlation (HMBC) experiment, which reveals long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the phenyl and isopropyl substituents to the pyrrolidine ring at the C3 and C2 positions, respectively.

The stereochemical relationship between the substituents (i.e., cis or trans configuration) can be determined using Nuclear Overhauser Effect Spectroscopy (NOESY). This experiment detects through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. For instance, a NOESY cross-peak between the proton at C2 and the proton at C3 would suggest a cis relationship. The absence of such a correlation, coupled with other evidence, would point towards a trans arrangement.

Table 1: Hypothetical ¹H and ¹³C NMR Data for a Diastereomer of this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| H-2 | 3.1 - 3.3 (m) | 65 - 70 | C-3, C-4, C-isopropyl | H-3 (if cis), H-isopropyl |

| H-3 | 3.5 - 3.7 (m) | 45 - 50 | C-2, C-4, C-5, C-phenyl | H-2 (if cis), H-phenyl (ortho) |

| H-4 | 1.8 - 2.2 (m) | 25 - 30 | C-2, C-3, C-5 | |

| H-5 | 3.0 - 3.4 (m) | 48 - 53 | C-3, C-4 | |

| Phenyl | 7.2 - 7.4 (m) | 125 - 145 | C-3 | H-3 |

| Isopropyl-CH | 2.0 - 2.3 (m) | 30 - 35 | C-2 | H-2 |

| Isopropyl-CH₃ | 0.8 - 1.1 (d) | 20 - 25 | C-2, C-isopropyl | H-2 |

| NH | 1.5 - 2.5 (br s) | - | C-2, C-5 |

Note: This table presents hypothetical data for illustrative purposes. Actual chemical shifts and correlations would need to be determined experimentally.

Quantitative NMR (qNMR) is a powerful technique for determining the purity of a sample without the need for a compound-specific reference standard. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of the this compound sample can be calculated. Furthermore, in a mixture of diastereomers (cis and trans), qNMR can be used to accurately determine the isomeric ratio by comparing the integration of well-resolved signals corresponding to each isomer.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula with a high degree of confidence.

The fragmentation pattern observed in the mass spectrum, often obtained through techniques like electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID), provides valuable structural information. Characteristic fragmentation pathways for pyrrolidine derivatives often involve cleavage of the substituents or ring-opening reactions. For this compound, key fragments would likely correspond to the loss of the isopropyl group, the phenyl group, or parts of the pyrrolidine ring.

Table 2: Predicted Mass Spectrometry Data for this compound (C₁₃H₁₉N)

| Ion | m/z (Predicted) | Possible Fragmentation Pathway |

| [M+H]⁺ | 190.1596 | Protonated molecule |

| [M]⁺ | 189.1517 | Molecular ion |

| [M - C₃H₇]⁺ | 146.0919 | Loss of isopropyl radical |

| [M - C₆H₅]⁺ | 112.1126 | Loss of phenyl radical |

| [C₉H₁₀N]⁺ | 132.0813 | Cleavage of the pyrrolidine ring |

Note: The fragmentation pattern is predictive and would require experimental verification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (secondary amine) | Stretching | 3300 - 3500 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1020 - 1250 |

These characteristic peaks help to confirm the presence of the pyrrolidine ring, the phenyl group, and the secondary amine functionality.

Chiroptical Methods for Enantiomeric Purity Determination

Since this compound possesses two chiral centers, it can exist as a pair of enantiomers for each diastereomer (cis and trans). Chiroptical methods are essential for determining the enantiomeric purity, or enantiomeric excess (ee), of a sample. Techniques such as circular dichroism (CD) spectroscopy can be used to distinguish between enantiomers, as they interact differently with circularly polarized light. The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of a particular enantiomer and can be used for its quantification in a mixture. Chiral High-Performance Liquid Chromatography (HPLC) is another powerful method for separating and quantifying enantiomers, employing a chiral stationary phase that interacts diastereomerically with the enantiomers, leading to different retention times.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting ECD spectrum, a plot of the difference in molar absorptivity (Δε) versus wavelength, provides a unique fingerprint for a specific enantiomer.

The ECD spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule. In this compound, the phenyl group acts as the primary chromophore. The electronic transitions of the phenyl ring, coupled with the chiral environment created by the stereocenters at C2 and C3 of the pyrrolidine ring, give rise to characteristic Cotton effects in the ECD spectrum. Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), are typically used in conjunction with experimental ECD data to confidently assign the absolute configuration. By comparing the experimental spectrum with the calculated spectra for the different possible stereoisomers, a definitive assignment can be made.

As with optical rotation, specific published ECD spectra for the stereoisomers of this compound are not currently available. A representative table of expected ECD data is shown below.

| Stereoisomer | Wavelength (nm) | Δε (M-1cm-1) |

| (2S,3S)-3-Phenyl-2-(propan-2-yl)pyrrolidine | ~260 | Hypothetical Positive/Negative Value |

| (2R,3R)-3-Phenyl-2-(propan-2-yl)pyrrolidine | ~260 | Hypothetical Opposite Sign to (2S,3S) |

| (2S,3R)-3-Phenyl-2-(propan-2-yl)pyrrolidine | ~260 | Hypothetical Value |

| (2R,3S)-3-Phenyl-2-(propan-2-yl)pyrrolidine | ~260 | Hypothetical Opposite Sign to (2S,3R) |

Note: The values and signs in this table are illustrative and intended to demonstrate the nature of ECD data.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the most unambiguous method for determining the absolute stereochemistry of a crystalline compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of the electron density within the crystal, revealing the precise arrangement of all atoms in the molecule and their connectivity.

For the stereoisomers of this compound, obtaining a suitable single crystal of one of the enantiomers or a diastereomer would allow for its unequivocal structural determination. The relative configuration of the substituents on the pyrrolidine ring (cis or trans) and the absolute configuration at each stereocenter can be established with high precision. Furthermore, by employing anomalous dispersion effects, typically by incorporating a heavy atom or using specific wavelengths, the absolute configuration can be determined without reference to any other chiral standard.

The crystallographic data would include unit cell dimensions, space group, and atomic coordinates, which together provide an irrefutable assignment of the molecule's stereochemistry. Although no published crystal structures for this compound were identified, the successful application of this technique would yield a definitive structural proof.

Structure Activity Relationship Sar and Structural Modification Studies on the 3 Phenyl 2 Propan 2 Yl Pyrrolidine Scaffold

Systematic Modification of Substituents for Research Exploration

The exploration of the 3-Phenyl-2-(propan-2-yl)pyrrolidine scaffold's biological activity through systematic modification of its constituent parts is a critical area of research. By altering the phenyl moiety, the isopropyl group, and the pyrrolidine (B122466) nitrogen, and by exploring its stereoisomeric forms, researchers can map the chemical space to identify compounds with optimized properties.

Variations at the Phenyl Moiety (e.g., halogenation, methoxy (B1213986), nitro groups)

Conversely, the addition of electron-donating groups like a methoxy group (-OCH₃) can increase the electron density of the phenyl ring and potentially serve as a hydrogen bond acceptor. The position of these substituents (ortho, meta, or para) is also crucial, as it dictates the spatial orientation of these functional groups and can influence the molecule's conformation and binding affinity. While specific data for this compound is not widely available, studies on related phenyl-containing heterocyclic compounds have shown that such modifications can dramatically alter biological activity.

Modifications of the Isopropyl Group (e.g., chain length, branching)

The isopropyl group at the C2 position of the pyrrolidine ring plays a significant role in defining the steric bulk and lipophilicity of that region of the molecule. Altering its size and shape is a key strategy in SAR studies.

Table 1: Hypothetical Modifications of the C2-Alkyl Group and Their Potential SAR Implications

| Modification | Rationale | Potential Impact on Activity |

| Chain Length | ||

| Ethyl | Decrease steric bulk | May improve binding if the pocket is sterically constrained. |

| n-Propyl | Linear increase in size | Could explore linear hydrophobic pockets. |

| n-Butyl | Further increase in lipophilicity | May enhance membrane permeability but could decrease solubility. |

| Branching | ||

| tert-Butyl | Increased steric hindrance | Could provide a better fit in a specific hydrophobic pocket or be used to probe steric tolerance. |

| Cyclopropyl | Introduction of rigidity | May lock the molecule into a more favorable conformation for binding. |

| Isobutyl | Altered branching pattern | Explores different spatial arrangements within the binding site. |

These modifications would allow researchers to probe the size and shape of the binding pocket and optimize hydrophobic interactions.

Chemical Derivatization of the Pyrrolidine Nitrogen Atom (N1-substitutions)

The nitrogen atom of the pyrrolidine ring (N1) is a prime site for chemical modification, as it can significantly impact the compound's polarity, basicity, and potential for new interactions. N-alkylation (e.g., with methyl, ethyl, or larger alkyl groups) can alter the compound's lipophilicity and steric profile. N-acylation, the introduction of an acyl group (e.g., acetyl, benzoyl), would neutralize the basicity of the nitrogen and introduce a hydrogen bond acceptor, which could lead to new binding interactions. Such modifications are fundamental in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.

Design Principles for Modulating Molecular Interactions through SAR

The overarching goal of SAR studies on the this compound scaffold is to develop a set of design principles for modulating its molecular interactions. By systematically gathering data from the modifications described above, researchers can build a model of the pharmacophore. This model would highlight the key structural features required for activity, such as the optimal electronic nature of the phenyl ring, the ideal size and shape of the C2-alkyl substituent, and the preferred substitution pattern on the pyrrolidine nitrogen. Understanding these principles would enable the rational design of new analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles. For instance, if a hydrogen bond donor is found to be crucial for activity at a specific position, this feature can be incorporated into future designs. Conversely, if steric hindrance at a particular vector is detrimental, subsequent analogs can be designed to avoid this.

Computational Chemistry and Molecular Modeling of 3 Phenyl 2 Propan 2 Yl Pyrrolidine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic structure and energetic properties of molecules with a high degree of accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is particularly useful for calculating various molecular parameters that govern the behavior of 3-Phenyl-2-(propan-2-yl)pyrrolidine and its derivatives. DFT-based approaches can efficiently compute structures and interaction energies in large chemical systems. nih.gov For instance, the PBEh-3c method, a composite electronic structure approach, has demonstrated good performance for non-covalent interaction energies and equilibrium structures in various systems, including those with flexible organic molecules. nih.gov

The electronic properties of pyrrolidine-containing compounds are of significant interest. The nitrogen atom in the pyrrolidine (B122466) ring imparts basicity to the scaffold, and substituents can strongly influence this property. nih.gov DFT can be used to model how the phenyl and propan-2-yl groups, as well as other derivatives, affect the electron distribution and, consequently, the reactivity and interaction potential of the molecule. The method allows for the calculation of parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges, which are crucial for understanding the molecule's chemical behavior.

Furthermore, theoretical studies using DFT can analyze structural and electronic properties, such as those performed on organic-inorganic hybrid perovskites, demonstrating the importance of considering weak van der Waals interactions for accurate property descriptions. rsc.org This highlights the capability of DFT to provide detailed insights into the bonding and electronic characteristics of complex molecular systems.

The pyrrolidine ring is known for its non-planar structure, which can adopt various conformations, often referred to as "pseudorotation". nih.govresearchgate.net This conformational flexibility is a key determinant of the biological activity of pyrrolidine derivatives, as it dictates the three-dimensional arrangement of substituents and their ability to interact with biological targets. researchgate.net

Computational methods are employed to perform conformational analysis and map the potential energy landscape of this compound and its derivatives. By systematically rotating rotatable bonds and calculating the energy of each resulting conformation, researchers can identify low-energy, stable conformers. This information is critical for understanding how the molecule will behave in different environments. The pyrrolidine ring itself can exist in envelope or twisted conformations, and the presence of bulky substituents like the phenyl and propan-2-yl groups will influence the preferred pucker of the ring.

For example, studies on other substituted pyrrolidines have shown that substituents at different positions on the ring can significantly affect its puckering and basicity. nih.gov Computational analysis can predict these effects for this compound, providing insights into its preferred three-dimensional structure.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, providing a detailed picture of molecular motions and conformational changes.

For this compound and its derivatives, MD simulations can be used to explore their conformational landscape in a dynamic context, often in the presence of a solvent to mimic physiological conditions. These simulations can reveal how the molecule flexes, bends, and rotates, and how it interacts with surrounding solvent molecules. This is particularly important for understanding the flexibility of the pyrrolidine ring and the rotational freedom of the phenyl and propan-2-yl substituents.

MD simulations are also instrumental in studying the stability of ligand-protein complexes. scispace.comresearchgate.net For instance, in studies of pyrrolidine derivatives as inhibitors, MD simulations have been used to assess the stability of the ligand-receptor complexes over time, confirming the conformational stability and identifying any significant fluctuations. scispace.com This type of analysis is crucial for validating docking results and understanding the dynamic nature of the binding interactions.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein target.

Molecular docking methodologies are employed to predict how this compound and its derivatives might bind to a specific biological target. The process involves generating a multitude of possible binding poses of the ligand within the active site of the receptor and then using a scoring function to rank these poses based on their predicted binding affinity.

Various docking programs and algorithms are available, each with its own strengths and weaknesses. The choice of docking methodology often depends on the specific system being studied. For example, in the study of pyrrolidine derivatives as potential enzyme inhibitors, molecular docking has been used to identify key interactions between the ligands and the active site residues of the target protein. scispace.comresearchgate.net These studies often involve validating the docking protocol by redocking a known ligand into the active site and comparing the predicted pose to the crystallographically determined one. nih.gov

The results of molecular docking can provide valuable insights into the structure-activity relationships (SAR) of a series of compounds, helping to guide the design of new derivatives with improved potency and selectivity. researchgate.net

Once a plausible binding pose has been identified through molecular docking, a detailed analysis of the intermolecular forces that stabilize the ligand-receptor complex is performed. These forces are critical for determining the strength and specificity of the binding interaction.

For this compound and its derivatives, several types of interactions are of particular importance:

π-π Stacking: The phenyl group of the molecule can engage in π-π stacking interactions with aromatic residues (such as phenylalanine, tyrosine, and tryptophan) in the binding site of a protein. rsc.org This type of interaction is a significant contributor to the binding affinity of many aromatic compounds.

Hydrogen Bonding: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, while the N-H group (if present in a protonated state) can act as a hydrogen bond donor. rsc.orgnih.gov Hydrogen bonds are highly directional and play a crucial role in molecular recognition.

Hydrophobic Interactions: The non-polar phenyl and isopropyl groups will tend to interact favorably with hydrophobic pockets in the protein's binding site, driven by the hydrophobic effect.

Computational tools can visualize and quantify these interactions, providing a detailed map of the binding mode. For example, the distance and geometry of hydrogen bonds can be measured, and the stacking arrangement of aromatic rings can be assessed. This information is invaluable for understanding the molecular basis of binding and for designing modifications to the ligand that could enhance these interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical properties and structural features. researchgate.net These models are instrumental in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and minimizing the need for extensive experimental testing. jocpr.com

The development of a robust QSAR model for this compound derivatives would follow a structured workflow. This process begins with the compilation of a dataset of derivatives with their experimentally determined biological activities (e.g., IC₅₀ values). For each molecule, a wide range of molecular descriptors are calculated, which can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors. slideshare.net

Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are then employed to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. researchgate.netmdpi.com The predictive power and robustness of the resulting QSAR model are rigorously assessed through internal and external validation techniques. jocpr.com

Illustrative QSAR Model for this compound Derivatives:

To illustrate this, a hypothetical QSAR model for a series of this compound derivatives might be developed. The model could correlate descriptors such as the logarithm of the octanol-water partition coefficient (logP), molar refractivity (MR), and the energy of the Highest Occupied Molecular Orbital (HOMO) with the inhibitory activity against a specific biological target.

Table 1: Hypothetical QSAR Model Parameters for this compound Derivatives

| Parameter | Value | Description |

| Equation | pIC₅₀ = 0.65(logP) + 0.12(MR) - 0.89(HOMO) + 2.54 | A hypothetical mathematical model correlating descriptors to biological activity (pIC₅₀). |

| r² (Correlation Coefficient) | 0.88 | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| q² (Cross-validated r²) | 0.75 | A measure of the predictive ability of the model, determined through cross-validation. |

| Standard Error of Estimate (SEE) | 0.25 | A measure of the accuracy of the predictions made by the model. |

| F-statistic | 65.4 | A statistical test to determine the overall significance of the regression model. |

This table is for illustrative purposes only, as specific QSAR studies on this compound were not found in the public domain.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. The resulting Hirshfeld surface provides a three-dimensional picture of the molecule's shape and its close contacts with neighboring molecules.

By mapping properties like the normalized contact distance (d_norm) onto the Hirshfeld surface, specific intermolecular interactions can be identified. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, while blue regions represent longer contacts. nih.gov

For a hypothetical crystal structure of this compound, Hirshfeld surface analysis would reveal the nature and extent of various non-covalent interactions, such as van der Waals forces and potential weak hydrogen bonds involving the pyrrolidine nitrogen and hydrogen atoms.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (%) | Description |

| H···H | 55.2 | Interactions between hydrogen atoms, typically the most abundant in organic molecules. nih.gov |

| C···H / H···C | 28.5 | Interactions between carbon and hydrogen atoms, indicative of van der Waals forces and weak C-H···π interactions. nih.gov |

| N···H / H···N | 12.8 | Potential weak hydrogen bonding involving the pyrrolidine nitrogen atom. nih.gov |

| C···C | 3.5 | Indicates π-π stacking interactions between phenyl rings of adjacent molecules. nih.gov |

This table presents a hypothetical breakdown of intermolecular interactions for this compound based on typical values for similar organic compounds, as a specific crystal structure analysis was not available.

Advanced Research Directions and Potential Applications of 3 Phenyl 2 Propan 2 Yl Pyrrolidine As a Chemical Synthon

Development as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of 3-Phenyl-2-(propan-2-yl)pyrrolidine makes it a valuable chiral building block for the asymmetric synthesis of complex molecules. Chiral pyrrolidines are widely used as organocatalysts and as structural motifs in ligands for transition metals, enabling effective control over stereochemistry in chemical reactions. nih.gov The strategic placement of the phenyl and propan-2-yl groups on the pyrrolidine (B122466) ring can influence the conformational preferences of the molecule, which is a critical factor in achieving high stereoselectivity in synthesis. nih.govsigmaaldrich.com

The synthesis of complex molecules often relies on the use of such chiral building blocks to introduce specific stereocenters. sigmaaldrich.combldpharm.com The development of synthetic routes to access enantiomerically pure this compound is a key area of research, as it unlocks the potential to create a diverse range of complex molecular architectures with defined three-dimensional structures. These structures are often essential for achieving desired biological activity or material properties. rsc.org

Role in Medicinal Chemistry Research for Novel Compound Design

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Its non-planar, sp3-hybridized nature allows for a greater exploration of three-dimensional chemical space compared to flat, aromatic systems. nih.govnih.govresearchgate.net This is particularly advantageous in designing drugs that can effectively interact with the complex topographies of biological targets like proteins and enzymes. nih.gov

Rational Design of Derivatives for Enhanced Molecular Interactions

The rational design of derivatives of this compound is a key strategy in medicinal chemistry to optimize interactions with biological targets. nih.gov By modifying the phenyl and propan-2-yl substituents, as well as the pyrrolidine ring itself, chemists can fine-tune the steric and electronic properties of the molecule to enhance binding affinity and selectivity. nih.gov For instance, the introduction of specific functional groups on the phenyl ring can lead to additional hydrogen bonding or hydrophobic interactions within a protein's binding pocket. nih.gov

Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how different structural modifications influence biological activity. nih.gov For example, research on related pyrrolidine-containing compounds has shown that the stereochemistry and the nature of the substituents can dramatically affect their potency and selectivity for specific biological targets. nih.gov

Table 1: Key Molecular Interactions Influenced by Pyrrolidine Derivatives

| Interaction Type | Structural Feature | Potential Impact on Biological Activity |

| Hydrogen Bonding | Amine or amide groups on the pyrrolidine or its substituents | Enhanced binding affinity to target proteins. nih.gov |

| Hydrophobic Interactions | Phenyl and propan-2-yl groups | Increased potency and membrane permeability. nih.gov |

| Steric Effects | Isopropyl group and phenyl ring | Influences conformational preferences and selectivity. nih.gov |

| Dipole-Dipole Interactions | Polar functional groups | Contributes to the overall binding energy. mdpi.com |

Exploration of Pyrrolidine Scaffolds for Broad Spectrum Research Areas

The versatility of the pyrrolidine scaffold extends to a wide range of therapeutic areas. nih.govnih.govresearchgate.net Pyrrolidine derivatives have been investigated for their potential as anticonvulsant, antinociceptive, and anticancer agents. mdpi.com The ability of the pyrrolidine ring to serve as a scaffold for diverse functionalities allows for the creation of compound libraries for high-throughput screening against various diseases. nih.govchemrxiv.org Research into 3-substituted pyrrolidines has shown their potential as potent ligands for dopamine (B1211576) and serotonin (B10506) receptors, highlighting their relevance in neuroscience research. chemrxiv.org

Applications in Catalysis Research as an Organocatalyst

Chiral pyrrolidines, particularly derivatives of proline, are well-established organocatalysts. mdpi.com They can effectively catalyze a variety of asymmetric reactions, such as aldol (B89426) and Michael additions, by forming transient iminium or enamine intermediates. mdpi.com The substituents on the pyrrolidine ring play a crucial role in controlling the stereochemical outcome of these reactions by creating a specific chiral environment around the reactive center. mdpi.com

The basicity of the pyrrolidine nitrogen is a key factor in its catalytic activity. nih.gov The electronic nature of the substituents can modulate this basicity, thereby influencing the catalyst's reactivity. nih.gov The 3-phenyl and 2-propan-2-yl groups in this compound can be strategically varied to fine-tune the catalyst's performance for specific transformations. researchgate.net

Table 2: Potential Organocatalytic Reactions for this compound Derivatives

| Reaction Type | Role of Catalyst | Expected Outcome |

| Asymmetric Aldol Reaction | Formation of a chiral enamine | Enantioselective synthesis of β-hydroxy carbonyl compounds. mdpi.com |

| Asymmetric Michael Addition | Formation of a chiral iminium ion | Enantioselective formation of carbon-carbon bonds. mdpi.com |

| Asymmetric Diels-Alder Reaction | Activation of the dienophile | Enantioselective synthesis of cyclic compounds. |

Investigation in Materials Science for Polymer or Supramolecular Structure Development

The unique structural features of this compound also make it an interesting candidate for investigation in materials science. The incorporation of such chiral building blocks into polymers can lead to the development of materials with novel chiroptical properties. bldpharm.com These materials could have applications in areas such as chiral separations, sensors, and asymmetric catalysis.

Furthermore, the ability of the pyrrolidine nitrogen to participate in non-covalent interactions, such as hydrogen bonding, makes it a suitable component for the design of supramolecular assemblies. rsc.org By carefully designing the substituents, it may be possible to program the self-assembly of this compound derivatives into well-defined, ordered structures with specific functionalities. rsc.org

Future Perspectives in Research on 3 Phenyl 2 Propan 2 Yl Pyrrolidine

Emerging Synthetic Methodologies for Enhanced Accessibility and Efficiency

Flow chemistry is another emerging technique that holds considerable promise. nih.gov The use of microreactor technologies can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. nih.gov This methodology is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates.

Furthermore, the stereoselective synthesis of pyrrolidine (B122466) derivatives from readily available chiral precursors like proline and 4-hydroxyproline (B1632879) continues to be a major focus. nih.gov Research into new catalytic systems, including organocatalysts, is expected to provide more efficient and enantioselective routes to specific stereoisomers of 3-Phenyl-2-(propan-2-yl)pyrrolidine. mdpi.com The development of novel catalysts can facilitate asymmetric transformations, which are crucial for the synthesis of biologically active compounds. mdpi.com

| Synthetic Methodology | Key Advantages | Potential Application to this compound |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, reduced waste | Direct synthesis from simple precursors in a single step. |

| Flow Chemistry | Precise reaction control, improved safety and scalability | Optimized and continuous production with high purity. |

| Stereoselective Synthesis | Control over stereochemistry | Production of specific enantiomers or diastereomers. |

| Organocatalysis | Metal-free, environmentally friendly | Enantioselective synthesis of chiral pyrrolidine cores. mdpi.com |

Advanced Spectroscopic and Computational Techniques for Deeper Understanding of Molecular Behavior

A deeper understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for predicting its properties and interactions. Advanced spectroscopic techniques, such as multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, will continue to be indispensable tools. These methods provide detailed information about the spatial arrangement of atoms and the preferred conformations of the molecule.

In conjunction with experimental techniques, computational chemistry offers powerful insights into molecular behavior. Density Functional Theory (DFT) calculations, for example, can be used to predict spectroscopic data, analyze bonding, and explore reaction mechanisms at the atomic level. Molecular dynamics (MD) simulations can provide a dynamic picture of how the molecule behaves over time, including its interactions with solvents and other molecules. These computational approaches are invaluable for rationalizing experimental observations and guiding the design of new derivatives with specific properties.

Innovative Strategies for Derivatization and Scaffold Hybridization

The functionalization of the pyrrolidine ring is a key strategy for modulating the properties of this compound. Future research will likely explore innovative methods for C-H functionalization, which allows for the direct introduction of new functional groups onto the pyrrolidine core without the need for pre-functionalized starting materials. researchgate.net This approach offers a more atom-economical and efficient way to create a library of derivatives.

Scaffold hybridization involves combining the this compound motif with other pharmacologically relevant structures to create hybrid molecules with novel properties. This can include the synthesis of spiro-compounds, where the pyrrolidine ring is fused to another ring system at a single carbon atom. tandfonline.com Such strategies can lead to the discovery of compounds with unique three-dimensional shapes and potentially enhanced biological activities. The 1,3-dipolar cycloaddition reaction is a versatile method for constructing such complex heterocyclic systems. researchgate.net

| Derivatization Strategy | Description | Potential Outcome |

| C-H Functionalization | Direct introduction of functional groups onto the pyrrolidine ring. researchgate.net | Rapid generation of a diverse library of analogs. |

| Scaffold Hybridization | Combining the pyrrolidine core with other molecular scaffolds. | Creation of novel compounds with unique 3D structures. |

| Spiro-cyclization | Formation of spiro-compounds containing the pyrrolidine ring. tandfonline.com | Access to new chemical space and potentially enhanced bioactivity. |

Interdisciplinary Research Avenues for Expanding the Utility of Substituted Pyrrolidines

The versatile structure of substituted pyrrolidines like this compound opens up numerous opportunities for interdisciplinary research. In medicinal chemistry, these compounds serve as important scaffolds for the development of new therapeutic agents. nih.gov Their ability to adopt well-defined three-dimensional structures makes them attractive for targeting protein-protein interactions and other challenging biological targets.

In the field of organocatalysis, chiral pyrrolidine derivatives have emerged as powerful catalysts for a wide range of asymmetric transformations. mdpi.com Future research could explore the catalytic potential of this compound and its derivatives in novel synthetic methodologies.

Furthermore, the unique photophysical and electronic properties that can be engineered into pyrrolidine-containing molecules make them interesting candidates for applications in materials science. This could include the development of new organic light-emitting diodes (OLEDs), sensors, or other functional materials. The exploration of these interdisciplinary avenues will be crucial for unlocking the full potential of this versatile chemical scaffold.

Q & A

Q. What are the optimal synthetic routes for 3-Phenyl-2-(propan-2-yl)pyrrolidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step strategies, such as:

- Asymmetric Catalysis : Enantioselective methods (e.g., chiral auxiliaries or catalysts) ensure stereochemical control at the 2-(propan-2-yl) position. For example, asymmetric hydrogenation of pyrrolidine precursors using Ru-based catalysts achieves >90% enantiomeric excess (ee) .

- Phenyl Group Introduction : Friedel-Crafts alkylation or Suzuki-Miyaura coupling can introduce the 3-phenyl group. Refluxing with anhydrous solvents (e.g., THF at 80°C) improves reaction efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures enhances purity (>95%) .

Table 1: Synthetic Routes Comparison

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Asymmetric Hydrogenation | 78–85 | 92–97 | Ru-BINAP catalyst, H₂ (50 psi) |

| Suzuki-Miyaura Coupling | 65–72 | 88–94 | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C |

| Friedel-Crafts Alkylation | 70–75 | 85–90 | AlCl₃, benzene, 0°C |

Q. How can the stereochemistry of this compound be confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using SHELX software for structure refinement. Single crystals grown via slow evaporation in chloroform/methanol (1:1) yield high-resolution data (R-factor < 0.05) .

- Chiral HPLC : Utilize a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase. Retention time differences (>2 min) confirm enantiopurity .

- Vibrational Circular Dichroism (VCD) : Compare experimental and DFT-simulated spectra to assign stereocenters .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The isopropyl group shows a doublet at δ 1.0–1.2 ppm (CH₃), while the pyrrolidine ring protons resonate at δ 2.5–3.5 ppm .

- NOESY : Confirm spatial proximity of the phenyl and isopropyl groups through cross-peaks .

Advanced Research Questions

Q. How can density functional theory (DFT) and wavefunction analysis elucidate the electronic structure and noncovalent interactions of this compound?

Methodological Answer:

- DFT Calculations : Use the B3LYP/6-311++G(d,p) level to optimize geometry and compute HOMO-LUMO gaps. The Colle-Salvetti correlation-energy formula improves accuracy for van der Waals interactions .

- Wavefunction Analysis : Multiwfn software calculates electron localization function (ELF) and localized orbital locator (LOL) to map π-π stacking and CH-π interactions. Noncovalent interaction (NCI) plots visualize steric clashes and hydrogen bonds .

Table 2: Key Computed Parameters

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO-LUMO Gap | 4.8 | Indicates chemical reactivity |

| Electrostatic Potential | -0.12 au | Highlights nucleophilic regions |

| NCI Index (π-π) | -0.03 | Confirms aromatic interactions |

Q. What experimental and computational strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Meta-Analysis : Aggregate data from receptor-binding assays (e.g., IC₅₀ values for serotonin receptors) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers .

- Reproducibility Checks : Validate purity (>99% via HPLC) and stereochemistry (via X-ray) to exclude batch-specific variability .

- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess binding mode consistency across studies. Root-mean-square deviation (RMSD) >2 Å indicates conformational discrepancies .

Q. How to design experiments to study the interaction of this compound with biological targets like neurotransmitter receptors?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize receptors (e.g., 5-HT₃) on a sensor chip. Measure binding kinetics (kₐ, k𝒹) at varying compound concentrations (1–100 µM) .

- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for receptor-ligand interactions. A stoichiometry (n) <1 suggests allosteric binding .

- In Silico Docking (AutoDock Vina) : Screen against receptor libraries (PDB IDs: 6DG7, 4IB4). Prioritize poses with Glide scores <-8.0 kcal/mol and hydrogen bonds to key residues (e.g., Asp155 in 5-HT₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.